molecular formula C11H8Cl3NO B13547856 Ethanone,2,2,2-trichloro-1-(7-methyl-1h-indol-3-yl)-

Ethanone,2,2,2-trichloro-1-(7-methyl-1h-indol-3-yl)-

Cat. No.: B13547856
M. Wt: 276.5 g/mol
InChI Key: YNLDSTPZSXRMMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trichloro-1-(7-methyl-1H-indol-3-yl)ethan-1-one is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-1-(7-methyl-1H-indol-3-yl)ethan-1-one typically involves the reaction of 7-methylindole with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to reflux

    Solvent: Dichloromethane or chloroform

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-(7-methyl-1H-indol-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other reduced forms.

    Substitution: The trichloromethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce methylated derivatives.

Scientific Research Applications

2,2,2-Trichloro-1-(7-methyl-1H-indol-3-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-1-(7-methyl-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloro-1-(1H-indol-3-yl)ethan-1-one: Lacks the methyl group at the 7-position.

    2,2,2-Trichloro-1-(5-methyl-1H-indol-3-yl)ethan-1-one: Methyl group at the 5-position instead of the 7-position.

    2,2,2-Trichloro-1-(7-methyl-1H-indol-2-yl)ethan-1-one: Substitution at the 2-position of the indole ring.

Uniqueness

The presence of the methyl group at the 7-position in 2,2,2-trichloro-1-(7-methyl-1H-indol-3-yl)ethan-1-one distinguishes it from other similar compounds. This structural feature can influence its chemical reactivity and biological activity, making it a unique compound for research and application.

Properties

Molecular Formula

C11H8Cl3NO

Molecular Weight

276.5 g/mol

IUPAC Name

2,2,2-trichloro-1-(7-methyl-1H-indol-3-yl)ethanone

InChI

InChI=1S/C11H8Cl3NO/c1-6-3-2-4-7-8(5-15-9(6)7)10(16)11(12,13)14/h2-5,15H,1H3

InChI Key

YNLDSTPZSXRMMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)C(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.